Glutathione Disulfide-13C4,15N2 Ammonium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

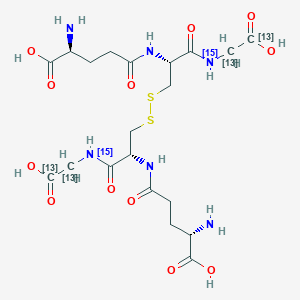

Glutathione Oxidized-13C4,15N2 is a labeled form of oxidized glutathione, where four carbon atoms and two nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is primarily used in scientific research to study various biochemical processes, particularly those involving oxidative stress and redox reactions. The labeled isotopes allow for precise tracking and quantification in metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glutathione Oxidized-13C4,15N2 is synthesized by first preparing labeled glutathione (GSH) with carbon-13 and nitrogen-15 isotopes. The labeled GSH is then oxidized to form the disulfide bond, resulting in Glutathione Oxidized-13C4,15N2. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or diamide under controlled conditions to ensure complete conversion without degrading the compound .

Industrial Production Methods

Industrial production of Glutathione Oxidized-13C4,15N2 involves large-scale synthesis of labeled amino acids, which are then used to produce labeled glutathione. The oxidation step is carefully monitored to maintain high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure it meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions

Glutathione Oxidized-13C4,15N2 primarily undergoes redox reactions. It can be reduced back to its reduced form (GSH) by glutathione reductase in the presence of NADPH. This redox cycling is crucial for maintaining cellular redox homeostasis .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), diamide.

Reduction: Glutathione reductase, NADPH.

Major Products

Reduction: Reduced glutathione (GSH).

Oxidation: No further oxidation products as it is already in its oxidized form.

Scientific Research Applications

Glutathione Oxidized-13C4,15N2 is extensively used in various fields of scientific research:

Chemistry: Used as a tracer in metabolic studies to understand redox reactions and oxidative stress mechanisms.

Biology: Helps in studying the role of glutathione in cellular processes, including detoxification and antioxidant defense.

Medicine: Used in research related to diseases involving oxidative stress, such as cancer, neurodegenerative diseases, and cardiovascular diseases.

Industry: Employed in the development of pharmaceuticals and nutraceuticals, particularly those targeting oxidative stress and redox balance

Mechanism of Action

Glutathione Oxidized-13C4,15N2 exerts its effects through its role in redox reactions. It participates in the detoxification of reactive oxygen species (ROS) by acting as a substrate for glutathione peroxidase, which reduces hydrogen peroxide to water. The oxidized form (GSSG) is then reduced back to GSH by glutathione reductase, maintaining the redox balance within cells. This cycling is crucial for protecting cells from oxidative damage and maintaining cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

Glutathione (GSH): The reduced form of glutathione, which is the active form involved in detoxification and antioxidant defense.

Glutathione Disulfide (GSSG): The oxidized form of glutathione without isotopic labeling.

Glutathione-S-transferase (GST): Enzymes that use GSH to detoxify harmful compounds.

Uniqueness

Glutathione Oxidized-13C4,15N2 is unique due to its isotopic labeling, which allows for precise tracking and quantification in research studies. This makes it a valuable tool for studying metabolic pathways and redox reactions in detail, providing insights that are not possible with non-labeled compounds .

Biological Activity

Glutathione Disulfide-13C4,15N2 Ammonium Salt is a stable isotope-labeled form of glutathione disulfide (GSSG), which plays a critical role in cellular antioxidant defense mechanisms. This compound is particularly valuable in biological research due to its ability to facilitate the tracking of metabolic processes involving glutathione, a tripeptide composed of glutamate, cysteine, and glycine.

- Molecular Formula : C20H32N6O12S2

- Molecular Weight : 618.59 g/mol

- Stable Isotopes : Carbon-13 and Nitrogen-15 enhance metabolic tracking capabilities.

Glutathione Disulfide functions primarily as an antioxidant, protecting cells from oxidative stress by:

- Reducing Reactive Oxygen Species (ROS) : GSSG can be converted back to reduced glutathione (GSH), which directly neutralizes ROS.

- Maintaining Redox Balance : It helps maintain the redox state within cells, crucial for proper cellular function and signaling.

- Regulating Cellular Processes : Alterations in glutathione levels are linked to various diseases, including neurodegenerative disorders and cancer.

Biological Activities

-

Antioxidant Activity :

- GSSG acts as a scavenger for free radicals and reactive species, thus preventing cellular damage.

- It plays a significant role in detoxifying harmful substances in the liver and other tissues.

- Cell Signaling :

- Metabolic Studies :

Case Study 1: Neurodegenerative Disorders

Research indicates that altered glutathione levels are associated with neurodegenerative diseases such as Parkinson's and Alzheimer's. In models lacking specific genes related to glutathione metabolism, increased oxidative stress was observed, leading to neuronal death .

Case Study 2: Cancer Research

In lung cancer cells with high intracellular cysteine levels, GSSG has been implicated as a metabolic liability. The modulation of GSSG levels can influence tumor cell survival and proliferation, highlighting its potential as a therapeutic target .

Applications in Research

The unique isotopic labeling of this compound enhances its utility in various analytical techniques:

- Mass Spectrometry : Its isotopic nature allows for improved sensitivity and specificity in detecting glutathione-related metabolites .

- Metabolic Flux Analysis : Researchers utilize this compound to study metabolic pathways involving sulfur-containing amino acids and their derivatives.

Comparative Analysis

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Glutathione | C10H17N3O6S | Non-labeled form; primary antioxidant |

| Cysteine | C3H7NO2S | Precursor to glutathione; important thiol |

| N-acetylcysteine | C5H9NO3S | Prodrug that replenishes glutathione levels |

| Glutathione Disulfide-13C4,15N2 | C20H32N6O12S2 | Stable isotope-labeled; enhances analytical precision |

Properties

Molecular Formula |

C20H32N6O12S2 |

|---|---|

Molecular Weight |

618.6 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(hydroxycarbonyl(113C)methyl(15N)amino)-3-oxopropyl]disulfanyl]-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1/i5+1,6+1,15+1,16+1,23+1,24+1 |

InChI Key |

YPZRWBKMTBYPTK-IXOPVCMUSA-N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)[15NH][13CH2][13C](=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.